REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10][cH:11]1.[H-:12].[Na+:13].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[c:14]1([S:20](=[O:21])(=[O:22])[Cl:23])[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[cH:6][cH:7][n:8]([S:20]([c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)(=[O:21])=[O:22])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc2c(ccn2S(=O)(=O)c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |